molecular formula C11H14FNO B1490479 6-Fluoro-8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline CAS No. 2168490-51-3

6-Fluoro-8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline

Cat. No. B1490479
CAS RN: 2168490-51-3
M. Wt: 195.23 g/mol
InChI Key: HYGZKJZQSMTPLE-UHFFFAOYSA-N
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Description

“6-Fluoro-8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline” is a compound that belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives . It is a white to yellowish crystalline low melting solid .


Synthesis Analysis

The synthesis of such compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process that removes a boron group from an organic compound, is a key step in the synthesis of these compounds . This process is often paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Chemical Reactions Analysis

The chemical reactions involving “6-Fluoro-8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline” and similar compounds often involve transformations such as oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations . The Suzuki–Miyaura coupling is a common reaction involving these compounds .

Scientific Research Applications

Crystal Engineering Insights

The molecule's involvement in crystal engineering is highlighted through its use in understanding the impact of fluorine substitution on molecular packing. Choudhury and Row (2006) synthesized compounds based on this motif, emphasizing the role of fluorine in influencing intermolecular interactions, such as C–F⋯F, C–H⋯F, and C–H⋯O, within crystal lattices. This study provides insights into the structural configurations and interactions enabled by the incorporation of organic fluorine, which is crucial for the design of materials with specific crystallographic properties (Choudhury & Row, 2006).

Synthesis and Resolution Processes

Significant research has focused on the synthesis and resolution of this molecule for various applications. Bálint et al. (2002) discussed its resolution in different solvents, offering a foundation for understanding its behavior in various chemical environments and proposing an economic resolution process that includes a racemization step. This process is crucial for the efficient production of enantiomerically pure compounds, which are valuable in pharmaceutical and chemical research (Bálint et al., 2002).

Application in Fluorescent Labeling and Bioanalysis

Hirano et al. (2004) identified a novel fluorophore derived from the molecule, demonstrating its potential for biomedical analysis due to its strong fluorescence, large Stokes' shift, and stability in various pH conditions. This characteristic makes it an excellent candidate for fluorescent labeling reagents, contributing significantly to bioanalytical applications where stable and reliable fluorescent markers are required (Hirano et al., 2004).

Photostability and Biological Activity

Matsumoto et al. (1992) investigated the photostability and biological activity of fluoroquinolones, including derivatives of 6-Fluoro-8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline. Their findings on how substituents at the 8 position affect the molecule's stability against UV irradiation and its antibacterial and cytotoxic activities provide valuable information for the development of safer and more effective antimicrobial agents (Matsumoto et al., 1992).

Future Directions

The future directions for “6-Fluoro-8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline” and similar compounds likely involve further exploration of their synthetic methodologies and applications in the synthesis of related heterocycles . Their interesting pharmaceutical and biological activities make them valuable in drug research and development .

properties

IUPAC Name

6-fluoro-8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c1-7-3-4-8-5-9(12)6-10(14-2)11(8)13-7/h5-7,13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGZKJZQSMTPLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1)C(=CC(=C2)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoro-8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
6-Fluoro-8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 3
6-Fluoro-8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
6-Fluoro-8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
6-Fluoro-8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
6-Fluoro-8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline

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